molecular formula C13H18O7 B3049614 2,4,6-Tris(methoxymethoxy)benzaldehyde CAS No. 212265-19-5

2,4,6-Tris(methoxymethoxy)benzaldehyde

Cat. No.: B3049614
CAS No.: 212265-19-5
M. Wt: 286.28 g/mol
InChI Key: YYDHPMLWSIYQSQ-UHFFFAOYSA-N
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Description

2,4,6-Tris(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C13H18O7 and a molecular weight of 286.28 g/mol . This compound is characterized by the presence of three methoxymethoxy groups attached to a benzaldehyde core. It is primarily used in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of 2,4,6-Tris(methoxymethoxy)benzaldehyde typically involves the protection of hydroxyl groups on a benzaldehyde derivative using methoxymethyl (MOM) groups. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The industrial production methods may involve similar protection strategies but on a larger scale, ensuring high yield and purity .

Chemical Reactions Analysis

2,4,6-Tris(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

2,4,6-Tris(methoxymethoxy)benzaldehyde is utilized in various scientific research fields:

    Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new therapeutic agents.

    Industry: It is employed in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2,4,6-Tris(methoxymethoxy)benzaldehyde involves its reactivity due to the presence of the aldehyde group and the methoxymethoxy protecting groups. The aldehyde group can participate in nucleophilic addition reactions, while the methoxymethoxy groups can be selectively removed under acidic conditions to reveal reactive hydroxyl groups. These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar compounds to 2,4,6-Tris(methoxymethoxy)benzaldehyde include:

This compound stands out due to its three methoxymethoxy groups, providing multiple sites for selective deprotection and further functionalization, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

2,4,6-tris(methoxymethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O7/c1-15-7-18-10-4-12(19-8-16-2)11(6-14)13(5-10)20-9-17-3/h4-6H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDHPMLWSIYQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=C(C(=C1)OCOC)C=O)OCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440859
Record name Benzaldehyde, 2,4,6-tris(methoxymethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212265-19-5
Record name Benzaldehyde, 2,4,6-tris(methoxymethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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